![molecular formula C6H5N3 B2384543 咪唑并[1,5-b]哒嗪 CAS No. 51741-28-7](/img/structure/B2384543.png)

咪唑并[1,5-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

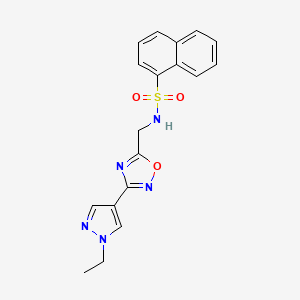

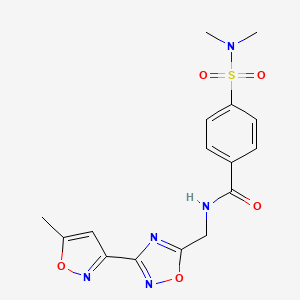

Imidazo[1,5-b]pyridazine is a heterocyclic compound used as an intermediate in the synthesis of various bioactive molecules . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,5-b]pyridazine has been well studied. One method involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring . Other methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,5-b]pyridazine is a fused bicyclic heterocycle. It consists of an imidazole ring fused with a pyridazine ring . The molecular formula is C6H5N3 .Chemical Reactions Analysis

Imidazo[1,5-b]pyridazine can undergo various chemical reactions, including cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille . It can also be functionalized to produce various derivatives .Physical And Chemical Properties Analysis

Imidazo[1,5-b]pyridazine has a molecular weight of 119.12 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 105. It has no hydrogen bond donors but has two hydrogen bond acceptors .科学研究应用

药物化学和治疗应用

咪唑并[1,2-b]哒嗪代表了一类重要的杂环核,提供了各种生物活性分子。一个关键的例子是帕纳替尼,一种成功的激酶抑制剂。该支架引起了人们对医学中潜在治疗应用的兴趣,突出了其构效关系 (SAR)。(Garrido 等人,2021) 的广泛文献综述揭示了其 SAR 的各个方面,帮助药物化学家开发具有增强药代动力学和效率的新型咪唑并[1,2-b]哒嗪化合物。

乙酰胆碱酯酶抑制剂和抗增殖作用

咪唑并[1,2-b]哒嗪化合物已显示出有效的乙酰胆碱酯酶 (AChE) 抑制活性。两种特定化合物 (5c 和 5h) 表现出有效的 AChE 抑制和细胞毒性,具有细胞死亡、细胞周期停滞和激活 caspase 3 介导的细胞凋亡等显着作用。这些作用表明取代的咪唑并[1,2-b]哒嗪化合物在抗增殖、抗迁移和抗炎应用中的潜力,如 (Sharma 等人,2021) 的研究中所述。

咪唑并[1,2-b]哒嗪上的亲电取代

对咪唑并[1,2-b]哒嗪上的亲电取代(如卤代化、硝化和磺化)的研究提供了对该支架的化学性质和反应性的见解。这项研究由 (Kobe 等人) 于 1968 年进行,包括了几种咪唑并[1,2-b]哒嗪的 NMR 数据,提供了特定位置亲电取代的证据。

结合淀粉样斑块以显像 Aβ 斑块

合成了咪唑并[1,2-b]哒嗪衍生物并评估了其在体外与淀粉样斑块的结合。这些化合物根据其取代模式,对 Aβ1-40 的合成聚集体表现出不同的结合亲和力。一种化合物表现出特别高的结合亲和力,可能有助于开发用于显像 Aβ 斑块的新型正电子发射断层扫描放射性示踪剂。这项由 (Zeng 等人,2010) 进行的研究突出了咪唑并[1,2-b]哒嗪衍生物在神经影像和诊断应用中的潜力。

作用机制

While the exact mechanism of action of Imidazo[1,5-b]pyridazine is not fully understood, it is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It is also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

安全和危害

未来方向

Imidazo[1,5-b]pyridazine has potential pharmaceutical applications. There is a resurgence of interest in exploring new Imidazo[1,5-b]pyridazine-containing derivatives for their potential bioactivity . The recent advances in the synthesis of Imidazo[1,5-b]pyridazines from various substrates provide new initiatives for chemists .

属性

IUPAC Name |

imidazo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJQYWFGJWOGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)

![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)

![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)

![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)